dodecyl 2-methylprop-2-enoate;3,3,3-trifluoropropyl 2-methylprop-2-enoate
CAS No.: 65605-58-5
Cat. No.: VC17981516
Molecular Formula: C23H39F3O4
Molecular Weight: 436.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 65605-58-5 |
---|---|
Molecular Formula | C23H39F3O4 |
Molecular Weight | 436.5 g/mol |
IUPAC Name | dodecyl 2-methylprop-2-enoate;3,3,3-trifluoropropyl 2-methylprop-2-enoate |
Standard InChI | InChI=1S/C16H30O2.C7H9F3O2/c1-4-5-6-7-8-9-10-11-12-13-14-18-16(17)15(2)3;1-5(2)6(11)12-4-3-7(8,9)10/h2,4-14H2,1,3H3;1,3-4H2,2H3 |
Standard InChI Key | AIBYSHCOOFEZPN-UHFFFAOYSA-N |
Canonical SMILES | CCCCCCCCCCCCOC(=O)C(=C)C.CC(=C)C(=O)OCCC(F)(F)F |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
Dodecyl 2-methylprop-2-enoate (C₁₆H₃₀O₂) consists of a methacrylic acid backbone esterified with a dodecyl (lauryl) chain. The structure is defined by the formula:
In contrast, 3,3,3-trifluoropropyl 2-methylprop-2-enoate (C₁₀H₁₃F₃O₂) features a trifluoromethyl group attached to the propyl chain:
The presence of fluorine atoms in the latter compound significantly alters its electronic and steric properties, increasing resistance to hydrolysis and thermal degradation .
Synthesis and Industrial Production
Dodecyl 2-Methylprop-2-enoate
The synthesis involves esterification of methacrylic acid with dodecyl alcohol under acidic catalysis:
Industrial-scale production employs continuous-flow reactors to optimize yield (typically >90%) and purity .
3,3,3-Trifluoropropyl 2-Methylprop-2-enoate
This compound is synthesized via analogous esterification using 3,3,3-trifluoropropyl alcohol:
The reaction requires stringent moisture control to prevent side reactions. Industrial methods utilize molecular sieves to absorb water, driving the equilibrium toward product formation .
Physicochemical Properties
The high LogP of dodecyl methacrylate underscores its hydrophobicity, making it ideal for water-resistant coatings. The trifluoropropyl variant’s lower LogP reflects moderate polarity due to the electronegative fluorine atoms .
Applications in Polymer Science
Copolymerization Behavior
Both esters are used as comonomers to tailor polymer properties:
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Dodecyl methacrylate: Imparts flexibility and low glass transition temperatures (Tg) in acrylic resins .
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3,3,3-Trifluoropropyl methacrylate: Enhances chemical resistance and UV stability in fluoropolymers .
A hypothetical copolymer of these monomers would combine hydrophobicity and fluorinated inertness, suitable for high-performance coatings.
Industrial Use Cases
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Adhesives: Dodecyl methacrylate improves tackiness in pressure-sensitive adhesives .
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Optical Fibers: Fluorinated methacrylates reduce signal loss by minimizing moisture absorption .
Environmental and Regulatory Considerations
Persistence and Bioaccumulation
Dodecyl methacrylate is flagged under EPA’s PFAS monitoring due to its persistence in aquatic systems . The trifluoropropyl variant’s environmental fate remains understudied but may pose similar risks.
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